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Compound of Interest

Compound Name: 3-Methyl-4-nonanol
CAS No.: 26533-32-4
Cat. No.: B1275322

Get Quote

3-Methylnonan-4-ol is a saturated fatty alcohol with the chemical formula C10H220. As a

secondary alcohol with two stereocenters, it presents a valuable scaffold for stereoselective
synthesis and the study of structure-activity relationships in various chemical and biological
systems. While not as widely studied as some of its structural isomers, its architecture is
analogous to compounds with known biological activity, such as insect pheromones, making it
a molecule of interest for synthetic and chemical ecology research.

The fundamental physicochemical properties of 3-methylnonan-4-ol are summarized below,
providing a baseline for its handling and application in experimental settings.
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Property Value Source
IUPAC Name 3-methylnonan-4-ol PubChem[1]
Molecular Formula C10H220 PubChem[1]
Molecular Weight 158.28 g/mol PubChem[1]
CAS Number 26533-32-4 PubChem[1]
Appearance (Predicted) Colorless Liquid N/A
Calculated LogP 3.6 PubChem[1]

Synthesis and Mechanistic Rationale

The construction of 3-methylnonan-4-ol can be approached through several reliable synthetic
strategies. The choice of method is dictated by factors such as desired stereochemical
outcome, scale, and availability of starting materials.

Primary Synthetic Route: Grighard Reaction

The most direct and versatile method for synthesizing 3-methylnonan-4-ol is the nucleophilic
addition of a Grignard reagent to an appropriate aldehyde. This pathway is favored for its
efficiency in carbon-carbon bond formation.

Reaction: Pentylmagnesium bromide reacts with 2-methylbutanal.

Mechanistic Causality: The Grignard reagent, acting as a potent carbon nucleophile, attacks
the electrophilic carbonyl carbon of the aldehyde. The choice of pentylmagnesium bromide as
the nucleophile and 2-methylbutanal as the electrophile precisely constructs the desired 10-
carbon backbone with the methyl branch at the C3 position and the hydroxyl group at C4. The
subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. This
reaction produces a racemic mixture of all four stereocisomers unless chiral auxiliaries or
catalysts are employed.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nonanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nonanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nonanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nonanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nonanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Pentyl Bromide
(C5H11Br)

in diy ether

Check Availability & Pricing
(Magnesium (MgD
Pentylmagnesium Bromide
(Grignard Reagent)

2-Methylbutanal

ucleophilic Attack
. . . Acidic Workup
(Magnesmm Alkoxide Intermedmte) (e.g., H304)

Prptonation

3-Methylnonan-4-ol
(Racemic Mixture)

Click to download full resolution via product page

Caption: Grignard synthesis workflow for 3-methylnonan-4-ol.

Alternative Route: Ketone Reduction

An alternative pathway involves the reduction of the corresponding ketone, 3-methylnonan-4-
one.[2]

Reaction: 3-Methylnonan-4-one is reduced using a hydride reagent.

Mechanistic Causality: Reagents like sodium borohydride (NaBHa4) or lithium aluminum hydride
(LiAIH4) serve as sources of the hydride ion (H™). The hydride attacks the electrophilic carbonyl
carbon of the ketone, reducing it to a secondary alcohol. NaBHa is often preferred for its milder
nature and compatibility with protic solvents (like ethanol or methanol), making it a safer and
more convenient choice for standard laboratory applications. LiAlH4 is a much stronger
reducing agent and requires anhydrous conditions. This method also results in a racemic
mixture of stereoisomers.

Structural Elucidation: A Spectroscopic Guide
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Confirming the identity and purity of 3-methylnonan-4-ol requires a multi-faceted analytical

approach. The data provided in public databases like PubChem serves as a reference for these

characterizations.[1]

Technique Characteristic Signature Interpretation
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Mass Spectrometry
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The Critical Role of Stereochemistry

The presence of two chiral centers at C3 and C4 means that 3-methylnonan-4-ol can exist as
four distinct stereoisomers.[3] The spatial arrangement of the substituents at these centers is
crucial, as different stereoisomers can exhibit vastly different biological activities.

e Enantiomeric Pairs: (3R,4R) & (3S,4S); (3R,4S) & (3S,4R). Enantiomers are non-
superimposable mirror images and have identical physical properties, except for the direction
in which they rotate plane-polarized light.[3]

o Diastereomeric Pairs: e.g., (3R,4R) & (3R,4S). Diastereomers are not mirror images and
have different physical properties, allowing for their potential separation by methods like
chromatography or crystallization.[3]

The biological relevance of stereoisomerism is well-documented in insect chemical ecology.
For instance, the four stereoisomers of the structurally similar 4-methylheptan-3-ol act as
aggregation pheromones for different species of bark beetles, highlighting the importance of
absolute stereochemical control in synthesis.[4]

Caption: Stereoisomeric relationships of 3-methylnonan-4-ol.

Validated Experimental Protocols

The following protocols are provided as a self-validating framework for synthesis and
purification. Adherence to these steps ensures reproducibility and high purity of the final
product.

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize 3-methylnonan-4-ol from 2-methylbutanal and pentylmagnesium
bromide.

Materials:
e Magnesium turnings

e 1-Bromopentane
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e 2-Methylbutanal

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, dropping funnel, condenser (all flame-dried)
e Magnetic stirrer

Procedure:

o Grignard Reagent Preparation: Place magnesium turnings in the round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon). Add a portion of anhydrous diethyl ether.
Slowly add a solution of 1-bromopentane in anhydrous diethyl ether via the dropping funnel.
Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a
gentle reflux until all the magnesium has reacted.

» Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a
solution of 2-methylbutanal in anhydrous diethyl ether dropwise, maintaining the temperature
below 10 °C.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

o Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully
add saturated aqueous NH4Cl solution to quench the reaction and hydrolyze the magnesium
alkoxide salt.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (3x). Combine the organic layers.

e Drying and Concentration: Wash the combined organic layers with brine. Dry the organic
phase over anhydrous MgSOQea, filter, and remove the solvent using a rotary evaporator.[5]
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 Purification: The resulting crude oil can be purified by vacuum distillation or flash column
chromatography on silica gel to yield pure 3-methylnonan-4-ol.

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a sample of synthesized 3-methylnonan-4-ol for tH and 3C NMR
spectroscopy.

Materials:

Purified 3-methylnonan-4-ol

Deuterated chloroform (CDCls)

NMR tube

Pasteur pipette

Procedure:

o Dissolve approximately 10-20 mg of the purified alcohol in ~0.6 mL of CDCls.

o Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

o Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
e Cap the NMR tube and carefully insert it into the NMR spectrometer.

e Acquire *H and 3C NMR spectra according to the instrument's standard operating
procedures.

Safety, Handling, and Storage

Proper handling of 3-methylnonan-4-ol and its precursors is essential for laboratory safety.

o Hazard Identification: Based on aggregated GHS data for this compound, it is classified as
causing serious eye irritation (H319).[1] Precursors like 1-bromopentane and solvents like
diethyl ether are flammable and should be handled with care.
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e Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate
chemical-resistant gloves.[6]

e Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof equipment and
keep away from ignition sources.[6]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
oxidizing agents and sources of ignition.[6]

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

e 3-Methyl-4-nonanone | C10H200 | CID 142028. PubChem, National Institutes of Health.
[Link]

e 3-Methyl-4-nonanol | C10H220 | CID 5059217. PubChem, National Institutes of Health.
[Link]

e 3-Nonanol, 3-methyl- | CL0H220 | CID 89428. PubChem, National Institutes of Health. [Link]
e 3-Nonanol, 3-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

e One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
National Institutes of Health. [Link]

e 4-Methylnonan-4-ol | C10H220 | CID 90924. PubChem, National Institutes of Health. [Link]

e 3-Methylnon-4-yn-3-ol | C10H180 | CID 71352867. PubChem, National Institutes of Health.
[Link]

¢ (3S)-8-methylnonan-3-ol | C10H220 | CID 140103903. PubChem, National Institutes of
Health. [Link]

» Analytical Methods. Japan International Cooperation Agency. [Link]

o Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/142028
https://www.benchchem.com/product/b1275322/docs?utm_src=pdf-body#introduction-and-core-properties
https://pubchem.ncbi.nlm.nih.gov/compound/5059217
https://pubchem.ncbi.nlm.nih.gov/compound/89428
https://webbook.nist.gov/cgi/cbook.cgi?ID=C21078728&Mask=200
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848981/
https://pubchem.ncbi.nlm.nih.gov/compound/90924
https://pubchem.ncbi.nlm.nih.gov/compound/71352867
https://pubchem.ncbi.nlm.nih.gov/compound/140103903
https://openjicareport.jica.go.jp/pdf/11815334_03.pdf
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/8%3A_Stereochemistry/8.3_Stereochemistry_of_Organic_Compounds_and_Pharmaceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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